molecular formula C22H21ClN2OS B2892456 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1224004-92-5

3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2892456
CAS RN: 1224004-92-5
M. Wt: 396.93
InChI Key: NJTKGSFTDHQTTL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as CPDD, is a synthetic compound that has recently gained attention in scientific research due to its potential pharmacological properties. CPDD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer and Antidiabetic Applications A novel series of spirothiazolidines analogs, which include derivatives of the mentioned compound, have shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some of these compounds displayed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors than the antidiabetic drug Acarbose, highlighting their potential as antidiabetic agents (Flefel et al., 2019).

Antimicrobial Activities Another research focus has been on the synthesis of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, with compounds exhibiting significant biological activity against standard strains, suggesting potential antimicrobial applications (Rajanarendar et al., 2010).

Synthetic and Structural Chemistry The synthesis and characterisation of thiourea derivatives related to the core structure of 3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been reported, contributing to the field of synthetic and structural chemistry. These studies offer insights into the molecular architecture and potential reactivity pathways of such compounds, providing a basis for further chemical and pharmacological exploration (Yusof et al., 2010).

Heterocyclic Compound Synthesis Research has also focused on the construction of various spirocyclopropane anellated heterocycles, demonstrating the versatility of related compounds in synthesizing heterocyclic structures. Such synthetic pathways highlight the potential of these compounds in developing new materials and pharmaceuticals (Meijere et al., 1989).

properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-6-5-7-17(14-15)20(26)25-21(27)19(16-8-10-18(23)11-9-16)24-22(25)12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTKGSFTDHQTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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